molecular formula C25H19FN2O4S B11386425 N-(2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide

N-(2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide

Cat. No.: B11386425
M. Wt: 462.5 g/mol
InChI Key: HNPJMBSRMHNSIY-UHFFFAOYSA-N
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Description

N-(2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazine core, which is a bicyclic system containing both sulfur and nitrogen atoms, along with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiazine Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzothiazine ring.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base like potassium carbonate.

    Benzoylation: The benzoyl group is typically introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Fluorobenzamide Formation: The final step involves the coupling of the benzothiazine derivative with 4-fluorobenzoic acid or its derivatives under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the allyl group or other reactive sites, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups or the double bonds, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or fluorobenzamide moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could result in various substituted derivatives with altered functional groups.

Scientific Research Applications

N-(2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide can be compared with other benzothiazine derivatives, such as:

    N-(2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-(4-methylphenoxy)acetamide: Similar structure but with a different substituent, leading to variations in biological activity and chemical properties.

    2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl phenoxyacetate: Another derivative with distinct functional groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H19FN2O4S

Molecular Weight

462.5 g/mol

IUPAC Name

N-(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl)-4-fluorobenzamide

InChI

InChI=1S/C25H19FN2O4S/c1-2-16-28-23(24(29)17-8-4-3-5-9-17)22(20-10-6-7-11-21(20)33(28,31)32)27-25(30)18-12-14-19(26)15-13-18/h2-15H,1,16H2,(H,27,30)

InChI Key

HNPJMBSRMHNSIY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4

Origin of Product

United States

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